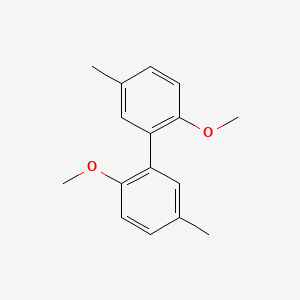
2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE typically involves the reaction of a suitable brominated precursor with a trimethylamine derivative. The reaction conditions may include:
- Solvent: Common solvents include water, ethanol, or other polar solvents.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts may or may not be required depending on the specific reaction pathway.
Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Nucleophiles: Hydroxide ions, amines, thiols, etc.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while substitution reactions may produce a variety of substituted quaternary ammonium compounds.
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a phase-transfer catalyst in various chemical reactions.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Employed in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways, depending on its application.
類似化合物との比較
Benzalkonium Chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness: (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is unique due to its specific brominated structure, which may confer distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.
特性
CAS番号 |
6340-38-1 |
|---|---|
分子式 |
C6H13Br2NO2 |
分子量 |
290.98 g/mol |
IUPAC名 |
(2-bromo-2-carboxyethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2,3)4-5(7)6(9)10;/h5H,4H2,1-3H3;1H |
InChIキー |
JAOAPJJKWIBGEE-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(C(=O)O)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


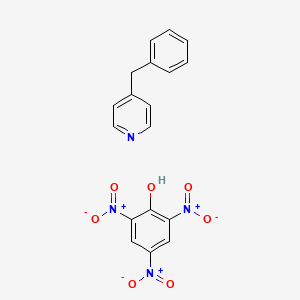
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)


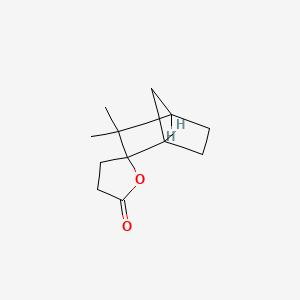


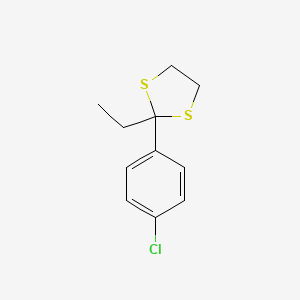
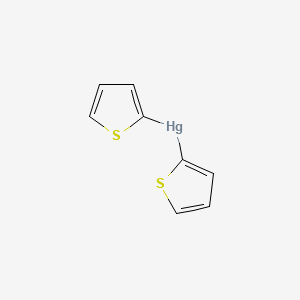



![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
